molecular formula C22H38N4O7 B13770987 Tetrabutylammonium picrate CAS No. 914-45-4

Tetrabutylammonium picrate

Cat. No.: B13770987
CAS No.: 914-45-4
M. Wt: 470.6 g/mol
InChI Key: HATVYMZYGANAFO-UHFFFAOYSA-M
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Description

Tetrabutylammonium picrate is a chemical compound formed by the combination of tetrabutylammonium and picrate ions. Tetrabutylammonium is a quaternary ammonium cation with the formula [N(C4H9)4]+, while picrate is the anion derived from picric acid (2,4,6-trinitrophenol). This compound is known for its use in various chemical reactions and applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrabutylammonium picrate can be synthesized through the reaction of tetrabutylammonium hydroxide with picric acid. The reaction typically occurs in an organic solvent such as 4-methyl-2-pentanone (MIBK) at room temperature. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Tetrabutylammonium picrate undergoes various types of chemical reactions, including:

    Oxidation: The picrate ion can undergo oxidation reactions, often facilitated by strong oxidizing agents.

    Reduction: Reduction of the picrate ion can be achieved using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the picrate ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as halides and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the picrate ion can lead to the formation of nitro derivatives, while reduction can yield aminophenol derivatives.

Scientific Research Applications

Tetrabutylammonium picrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetrabutylammonium picrate involves its interaction with molecular targets through ionic and hydrogen bonding. The picrate ion can form strong hydrogen bonds with various functional groups, while the tetrabutylammonium cation can interact with negatively charged sites on molecules. These interactions facilitate the compound’s effects in chemical reactions and biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Tetrabutylammonium fluoride
  • Tetrabutylammonium bromide
  • Tetrabutylammonium iodide
  • Tetrabutylammonium hydroxide
  • Tetrabutylammonium hexafluorophosphate

Uniqueness

Tetrabutylammonium picrate is unique due to the presence of the picrate ion, which imparts distinct chemical properties such as strong electron-withdrawing effects and the ability to form stable complexes with various molecules. This makes it particularly useful in specific chemical reactions and applications where other tetrabutylammonium salts may not be as effective .

Properties

CAS No.

914-45-4

Molecular Formula

C22H38N4O7

Molecular Weight

470.6 g/mol

IUPAC Name

tetrabutylazanium;2,4,6-trinitrophenolate

InChI

InChI=1S/C16H36N.C6H3N3O7/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-16H2,1-4H3;1-2,10H/q+1;/p-1

InChI Key

HATVYMZYGANAFO-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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